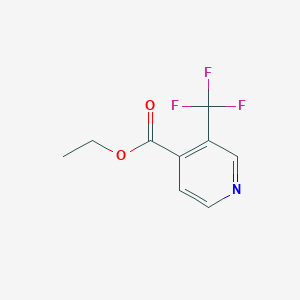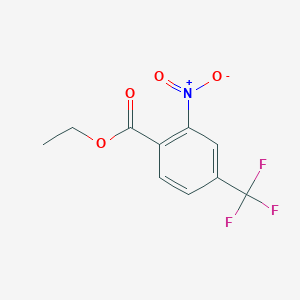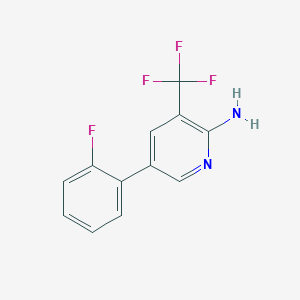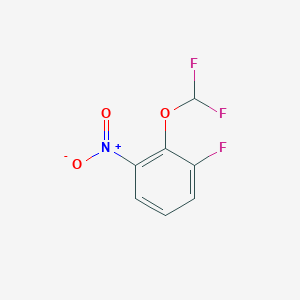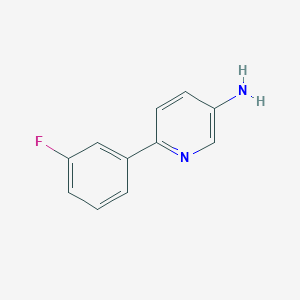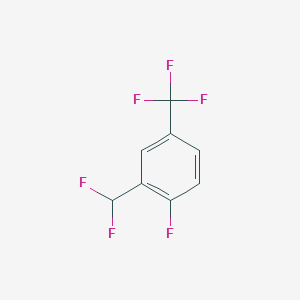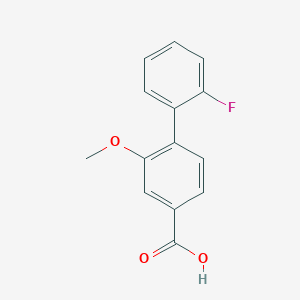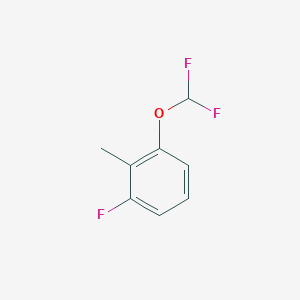![molecular formula C13H20N2O2 B1393164 Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane CAS No. 1147558-40-4](/img/structure/B1393164.png)
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane
説明
“Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane” is a chemical compound with the CAS Number: 1147558-40-4 . Its IUPAC name is tert-butyl (1R,3r,5S)-3-cyano-8-azabicyclo [3.2.1]octane-8-carboxylate . The molecular weight of this compound is 236.31 .
Synthesis Analysis
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2O2/c1-13 (2,3)17-12 (16)15-10-4-5-11 (15)7-9 (6-10)8-14/h9-11H,4-7H2,1-3H3/t9-,10+,11- .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .
科学的研究の応用
Synthesis and Structural Studies
- The synthesis of new constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, using chiral building blocks derived from norbornene amino acids, offers a pathway to create optically pure amino acids with sterical constraints (Caputo et al., 2006).
Methodology Development
- A novel strategy for synthesizing the 6,8-dioxabicyclo[3.2.1]octane skeleton, a common structural subunit in natural products, using ring-closing metathesis has been developed. This method was employed for the synthesis of (+)-exo-brevicomin (Burke et al., 1999).
Total Synthesis Applications
- The resistance of exo-epoxides to ring opening during hydride reduction and catalytic hydrogenolysis has been utilized in the total synthesis of scopine, pseudoscopine, and nor-derivatives (Justice & Malpass, 1995).
Stereoselective Construction
- Research into the stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, has been extensive. Various methodologies have been developed for the stereocontrolled formation of this bicyclic scaffold, highlighting its importance in synthetic organic chemistry (Rodríguez et al., 2021).
Asymmetric Synthesis
- The first example of asymmetric 1,3-dipolar cycloadditions using a rhodium(II) complex/chiral Lewis acid binary system has been reported. This method produced 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities, demonstrating a switch of exo/endo-selectivity based on the diazo substrates used (Suga et al., 2019).
Stereo- and Regiochemistry
- Studies on the stereo- and regiochemistry of 1,3-dipolar cycloadditions to several unsymmetrical bicyclic olefins have shown that these reactions afford exo regioisomers, providing insights into the exo stereoselectivity and regio-selectivity in these cycloadditions (Taniguchi et al., 1978).
Conformational Analysis
- A study on the synthesis and conformational analysis of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives revealed their preferred conformations and provided insights into their structure-activity relationships (Izquierdo et al., 1991).
Novel Applications in Drug Discovery
- The design and synthesis of new azabicyclic amines as isosteres of 3-aminoquinuclidine and their testing in an α7 nicotinic acetylcholine receptor assay have been conducted, demonstrating significant activity, which is pertinent in drug discovery for treating cognitive deficits in schizophrenia (Walker et al., 2008).
Radical Cyclization Techniques
- A new synthesis method for the 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems using α-acylamino radicals has been described. This method highlights the importance of the regiochemistry (5-exo/6-endo) in cyclization processes (Sato et al., 1995).
Safety and Hazards
生化学分析
Biochemical Properties
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the synthesis of tropane alkaloids, such as tropinone reductase . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, thereby influencing the enzyme’s activity and the overall biochemical pathway.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in the biosynthesis of alkaloids, leading to changes in the metabolic profile of the cells . Additionally, this compound may impact cellular signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . For example, it may inhibit tropinone reductase by occupying its active site, preventing the enzyme from catalyzing its natural substrate. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of tropane alkaloids . It interacts with enzymes such as tropinone reductase and other cofactors that facilitate the conversion of precursor molecules into biologically active alkaloids. These interactions can affect metabolic flux and the levels of various metabolites within the cells, ultimately influencing the overall metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments or tissues, where it can exert its biochemical effects. The distribution of this compound within the body is crucial for its activity and effectiveness in various biological processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.
特性
IUPAC Name |
tert-butyl (1R,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3/t9?,10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVURMTGIVKSLEM-FGWVZKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


